ZK756326 dihydrochloride

CCR8 pharmacology GPCR ligand binding non-peptide agonist mechanism

ZK756326 dihydrochloride is the non-peptide CCR8 full agonist of choice for decoupling ligand-binding from post-translational modifications. It uniquely retains full efficacy on sulfation-deficient CCR8 (Y14F/Y15F), unlike endogenous CCL1, and its Gβγ-independent biased signaling enables clean dissection of Gαi-, Gβγ-, and β-arrestin-mediated pathways. A publicly deposited cryo-EM structure (PDB: 8KFY, 3.06 Å) guides rational mutagenesis and analog docking on the phenoxybenzylpiperazine scaffold. With >28-fold selectivity over 26 GPCRs, high aqueous solubility (78 mg/mL), and cross-species binding data (human/mouse IC50: 1.8/2.6 µM), it is the reference standard for CCR8 mechanism-of-action studies and SAR optimization.

Molecular Formula C21H28N2O3.2HCl
Molecular Weight 429.38
CAS No. 874911-96-3
Cat. No. B1139076
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZK756326 dihydrochloride
CAS874911-96-3
Synonyms2-[2-[4-[(3-phenoxyphenyl)methyl]-1-piperazinyl]ethoxy]ethanol dihydrochloride
Molecular FormulaC21H28N2O3.2HCl
Molecular Weight429.38
Structural Identifiers
SMILESC1CN(CCN1CCOCCO)CC2=CC(=CC=C2)OC3=CC=CC=C3.Cl.Cl
InChIInChI=1S/C21H28N2O3.2ClH/c24-14-16-25-15-13-22-9-11-23(12-10-22)18-19-5-4-8-21(17-19)26-20-6-2-1-3-7-20;;/h1-8,17,24H,9-16,18H2;2*1H
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ZK756326 Dihydrochloride (CAS 874911-96-3) – A Non-Peptide CCR8 Agonist for GPCR Signaling and Autoimmune Research


ZK756326 dihydrochloride (CAS 874911-96-3) is a non-peptide, small-molecule full agonist of the CC chemokine receptor CCR8, first disclosed by Haskell et al. in 2006 [1]. It inhibits binding of the endogenous CCR8 ligand CCL1 (I-309) with an IC50 of 1.8 μM (human) and 2.6 μM (mouse), and stimulates extracellular acidification in CCR8-expressing cells with EC50 values of 254 nM (human) and 2.6 μM (mouse) [1][2]. A cryo-EM structure of the ZK756326-CCR8-Gi complex has been resolved at 3.06 Å (PDB: 8KFY), providing atomic-level insight into its non-peptide recognition mode [3]. As a non-peptide biased agonist with defined Gαi-coupling, ZK756326 serves as a critical chemical probe for dissecting CCR8 pharmacology without the constraints of proteinaceous ligands such as CCL1 or vCCL1.

Why CCR8 Ligands Cannot Be Interchanged: The Differentiation Basis for ZK756326 Dihydrochloride Sourcing


CCR8-targeting ligands span fundamentally different molecular classes—endogenous chemokines (hCCL1, vCCL1), peptide-based analogs, and non-peptide small molecules (ZK756326, AZ6, LMD-009)—each eliciting distinct subsets of the receptor's signaling repertoire [1]. Procuring an alternative CCR8 agonist without accounting for these differences risks producing non-overlapping experimental results. ZK756326 uniquely combines a non-peptide scaffold with a well-characterized selectivity panel (>28-fold over 26 GPCRs), Gβγ-independent biased signaling, the ability to activate sulfation-deficient mutant CCR8 (unlike CCL1), and a publicly deposited cryo-EM structure (8KFY) enabling structure-based experimental design [1][2][3]. Simply substituting CCL1, AZ6, or LMD-009 for ZK756326 would alter the G protein coupling profile, binding mode, and the signaling pathways interrogated in any given assay.

ZK756326 Dihydrochloride Quantitative Differentiation Evidence: Comparator-Anchored Selection Data


Distinct Orthosteric Binding Mode vs. Endogenous CCL1: Activation of Sulfation-Deficient Mutant CCR8

ZK756326 binds to and activates a mutant form of murine CCR8 (mCCR8) in which O-linked sulfation at tyrosines 14 and 15 has been eliminated. In contrast, mCCL1 fails to bind or activate this same sulfation-deficient mutant receptor [1]. This demonstrates that ZK756326 engages the CCR8 orthosteric pocket through molecular contacts that are distinct from—and partially independent of—those required by the endogenous chemokine CCL1. Despite this distinct binding mode, ZK756326 inhibits 125I-CCL1 binding to human CCR8 with an IC50 of 1.8 μM, confirming competitive displacement of the natural ligand [1].

CCR8 pharmacology GPCR ligand binding non-peptide agonist mechanism

Biased Agonism: Gβγ-Independent Cell Migration vs. hCCL1

In comparative cell migration assays, both ZK756326 and the endogenous agonist hCCL1 act as full agonists for CCR8-mediated calcium mobilization. However, their signaling mechanisms diverge fundamentally: hCCL1-induced cell migration is strictly dependent on Gβγ signaling, whereas ZK756326-induced migration proceeds independently of Gβγ [1]. Pharmacological blockade of Gβγ abrogates hCCL1-driven chemotaxis but leaves ZK756326-mediated migration intact. Furthermore, in β-arrestin 1 recruitment assays, ZK756326 and other small-molecule CCR8 agonists display higher efficacy than hCCL1, and this recruitment occurs independently of Gαi signaling [1]. These differences classify ZK756326 as a biased CCR8 agonist relative to hCCL1.

biased signaling G protein coupling chemotaxis functional selectivity

Broad-Selectivity Profile Across 26 GPCRs with Defined Off-Target Fingerprint

ZK756326 was screened at 10 μM against a panel of 26 diverse GPCRs in competitive binding assays. It displays greater than 28-fold selectivity for CCR8 over all 26 receptors, with IC50 values >50 μM for the majority [1][2]. Importantly, ZK756326 shows no detectable binding or agonist activity at the closely related chemokine receptors CCR4, CCR5, CXCR3, and CXCR4 [2]. The compound does exhibit measurable off-target binding at serotonergic and adrenergic receptors: 5-HT1A (IC50 = 5.4 μM), 5-HT2B (IC50 = 4.4 μM), 5-HT2C (IC50 = 34.8 μM), 5-HT5A (IC50 = 16 μM), 5-HT6 (IC50 = 5.9 μM), and α2A (65% inhibition at 20 μM) [2][3]. This well-characterized off-target fingerprint enables researchers to anticipate and control for potential confounding effects at higher concentrations.

GPCR selectivity off-target profiling chemokine receptor panel

Cryo-EM Structure of ZK756326-CCR8-Gi Complex Enables Structure-Based Drug Design

A cryo-electron microscopy structure of the ZK756326-bound human CCR8 in complex with the Gi heterotrimer has been deposited at the Protein Data Bank (PDB: 8KFY) at a resolution of 3.06 Å, as part of a study that also resolved the LMD-009-CCR8-Gi complex (PDB: 8KFX, 2.96 Å) [1][2]. The structure reveals that ZK756326 occupies the orthosteric binding pocket, engaging a conserved Y1.39Y3.32E7.39 motif, and that the lack of conservation of Y114(3.33) and Y172(4.64) among CC chemokine receptors may contribute to ZK756326's CCR8 selectivity [1]. By comparison, the closely related non-peptide agonist LMD-009 (8KFX) achieves higher potency (EC50 11–87 nM) but engages a partially overlapping binding pose with distinct sensitivity to Phe254(VI:16) mutation [3]. The availability of a publicly deposited, high-resolution structure for ZK756326 provides a direct structural framework for rational design of SAR studies and compound optimization that is not available for most other CCR8 small-molecule tool compounds.

cryo-EM GPCR structure structure-based drug design CCR8 SBDD

Practical Handling Advantages: High Aqueous Solubility and Long-Term Stability vs. Proteinaceous CCR8 Ligands

ZK756326 dihydrochloride demonstrates aqueous solubility of 78 mg/mL (approximately 181.65 mM) in water and 39 mg/mL (90.82 mM) in DMSO at 25°C . In lyophilized powder form, ZK756326 is stable for ≥36 months when stored desiccated at -20°C; in solution at -20°C, stability is maintained for 1–3 months depending on vendor specifications . By contrast, the endogenous protein agonist CCL1 (I-309), a 10.2 kDa chemokine, requires continuous cold-chain storage, has limited solution stability, and its biological activity is highly lot-dependent and susceptible to aggregation and proteolytic degradation . This practical disparity makes ZK756326 the preferred CCR8 agonist for experiments requiring reproducible dosing, extended time courses, or deployment in resource-limited settings.

compound solubility reagent stability non-peptide agonist CCR8 tool compound

High-Impact Application Scenarios for ZK756326 Dihydrochloride Based on Quantitative Differentiation Evidence


Mutagenesis-Based CCR8 Structure-Function Studies Requiring Ligands Insensitive to Receptor Post-Translational Modifications

When performing alanine-scanning or targeted mutagenesis of CCR8—particularly of extracellular domain residues subject to sulfation, glycosylation, or other post-translational modifications—ZK756326 is the agonist of choice because it retains full efficacy on sulfation-deficient mutant CCR8 (Y14F/Y15F), whereas the endogenous chemokine CCL1 loses all activity on the same mutant . This allows researchers to decouple ligand-binding requirements from receptor modification state, enabling cleaner interpretation of structure-activity relationships. The availability of the 8KFY cryo-EM structure further enables rational selection of mutagenesis sites informed by the ZK756326 binding pose .

Dissection of G Protein-Dependent vs. β-Arrestin-Dependent CCR8 Signaling Pathways

For studies aimed at deconvoluting CCR8 downstream signaling—specifically distinguishing Gαi-mediated, Gβγ-mediated, and β-arrestin-mediated pathway contributions—ZK756326 provides a critical biased-agonist tool. Its Gβγ-independent migration and Gαi-independent β-arrestin 1 recruitment profile, in contrast to hCCL1's strict dependence on Gβγ for both migration and β-arrestin recruitment, allow researchers to pharmacologically isolate individual signaling branches by comparing responses elicited by ZK756326 versus hCCL1 in the same cellular background . Pertussis toxin and gallein co-treatment experiments can be designed to specifically interrogate residual Gβγ-independent signals using ZK756326.

Structure-Based Drug Design and SAR Expansion of Phenoxybenzylpiperazine CCR8 Agonists

Medicinal chemistry programs focused on the phenoxybenzylpiperazine scaffold use ZK756326 as the reference standard for SAR exploration because the 8KFY cryo-EM structure (3.06 Å) provides an experimentally validated atomic model of how this chemotype occupies the CCR8 orthosteric pocket . The structural data pinpoint critical interactions—including the Y1.39Y3.32E7.39 motif and selectivity-conferring residues Y114(3.33) and Y172(4.64)—enabling computational docking of novel analogues. The SAR study by the same group has already demonstrated that piperidinyl-for-piperazinyl substitution can yield analogues with 10-fold greater potency than ZK756326 , confirming the tractability of this scaffold for lead optimization.

In Vivo Murine CCR8 Pharmacology Bridging Studies with Cross-Species Potency Calibration

For in vivo studies in mouse models of autoimmune disease (e.g., EAE, inflammatory bowel disease) where CCR8 agonism is the therapeutic strategy, ZK756326 provides a well-calibrated cross-species tool with human CCR8 IC50 = 1.8 μM and mouse CCR8 IC50 = 2.6 μM for binding, and extracellular acidification EC50 = 254 nM (human) vs. 2.6 μM (mouse) . The ~1.4-fold difference in binding affinity and ~10-fold difference in functional EC50 between human and mouse receptors must be accounted for in dose selection. Its high aqueous solubility (78 mg/mL) supports flexible in vivo formulation, and its non-peptide nature avoids the immunogenicity and rapid clearance issues that complicate in vivo use of chemokine proteins .

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